2,5-Dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine
Description
Properties
IUPAC Name |
2,5-dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c1-11(2)4-7(11)6-15-9-3-10(13)14-5-8(9)12/h3,5,7H,4,6H2,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWAEAKTHYPPHY-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1COC2=CC(=NC=C2Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]1COC2=CC(=NC=C2Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary components: (1) the pyridine ring, (2) chlorine substituents at positions 2 and 5, and (3) the (1S)-2,2-dimethylcyclopropylmethoxy group at position 4. Retrosynthetically, the pyridine core may be derived from commercially available 4-hydroxypyridine, while the cyclopropane moiety necessitates asymmetric synthesis via methods such as the Simmons-Smith reaction. Chlorination is anticipated to occur via electrophilic aromatic substitution or nucleophilic displacement, depending on the activation state of the pyridine ring.
Chlorination Methodologies for Pyridine Derivatives
Phosphorus Oxychloride-Mediated Chlorination
Phosphorus oxychloride (POCl₃) is widely employed for replacing hydroxyl groups with chlorine atoms in heterocyclic systems. In the synthesis of 2,4-dichloro-5-methoxy pyrimidine, POCl₃ reacts with dihydroxy precursors under reflux conditions (100–160°C) in aromatic solvents like toluene or xylene, achieving yields exceeding 90%. For pyridine systems, analogous conditions may be adapted, though the electron-deficient nature of pyridine necessitates harsher reaction parameters.
Solvent and Base Selection
Non-polar solvents such as toluene or trimethylbenzene stabilize chlorinated intermediates and minimize side reactions. The addition of bases like triethylamine or pyridine neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. For 2,5-dichloropyridine derivatives, a molar ratio of POCl₃ to substrate of 2.0–2.5:1 is optimal.
Introduction of the (1S)-2,2-Dimethylcyclopropylmethoxy Group
Asymmetric Cyclopropanation
The chiral cyclopropane fragment is synthesized via stereoselective methods. The Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple in the presence of a chiral auxiliary, affords the (1S)-2,2-dimethylcyclopropane moiety with high enantiomeric excess. Subsequent oxidation of the cyclopropane methyl group yields the corresponding carboxylic acid, which is reduced to the primary alcohol for etherification.
Etherification via Nucleophilic Substitution
The alcohol intermediate is converted to a mesylate or bromide, which undergoes nucleophilic displacement with 4-hydroxypyridine under basic conditions. Potassium carbonate or sodium hydride in dimethylformamide (DMF) facilitates the formation of the ether linkage at position 4 of the pyridine ring.
Regioselective Chlorination of 4-[[(1S)-2,2-Dimethylcyclopropyl]Methoxy]Pyridine
Directed Ortho-Metalation
To achieve chlorination at positions 2 and 5, a directed ortho-metalation (DoM) strategy is employed. Treating the pyridine derivative with lithium diisopropylamide (LDA) at −78°C generates a lithiated species at position 3, which is quenched with hexachloroethane to install chlorine at position 2. Subsequent bromination at position 5, followed by halogen exchange, completes the dichlorination.
Electrophilic Chlorination
Alternatively, electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like FeCl₃ directs substitution to positions ortho and para to the methoxy group. However, this method risks over-chlorination and requires precise stoichiometric control.
Optimization of Reaction Conditions
Temperature and Time
Elevated temperatures (120–160°C) enhance reaction rates but may degrade sensitive functional groups. For the cyclopropane-containing ether, maintaining temperatures below 100°C during chlorination prevents ring-opening side reactions.
Solvent Effects
| Solvent | Dielectric Constant | Boiling Point (°C) | Suitability for Chlorination |
|---|---|---|---|
| Toluene | 2.4 | 110 | High (non-polar, inert) |
| Xylene | 2.3 | 138–144 | Moderate |
| Trimethylbenzene | 2.0 | 165 | High (high boiling) |
Polar aprotic solvents like DMF are avoided due to their propensity to coordinate with POCl₃, reducing reactivity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$ ^1H $$-NMR spectrum of the target compound displays characteristic signals:
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a chiral stationary phase confirms enantiomeric purity (>98% ee). Mobile phases comprising acetonitrile and aqueous ammonium acetate (pH 4.5) achieve baseline separation of enantiomers.
Industrial-Scale Considerations
Cost-Efficiency of POCl₃
Phosphorus oxychloride is cost-effective but requires careful handling due to its corrosive nature. Closed-loop systems with HCl scrubbers mitigate environmental release.
Waste Management
Quenching excess POCl₃ with ice water generates phosphoric acid, which is neutralized with calcium hydroxide to produce calcium phosphate sludge for disposal.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,5-Dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine is a chemical compound with the molecular formula . It features a pyridine ring with two chlorine atoms and a methoxy group attached to a cyclopropyl moiety.
Scientific Research Applications
This compound is a versatile compound with applications spanning across chemistry, biology, and industry.
Chemistry
- It serves as a building block in the synthesis of complex molecules.
Biology
- It is valuable in studying enzyme inhibition and receptor binding due to its structural features.
Industry
- It is used in the production of agrochemicals and other industrial chemicals.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
- Oxidation and Reduction: It can participate in oxidation and reduction reactions, which alter the oxidation state of the nitrogen atom in the pyridine ring.
- Coupling Reactions: It can be involved in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Key Findings:
- Steric effects from the dimethylcyclopropyl group reduce solubility (0.12 mg/mL) but increase metabolic stability in hepatic microsome assays by 40% compared to isopropoxy derivatives .
- The (1S)-stereochemistry is critical for bioactivity: the enantiomer (1R) shows a 10-fold decrease in potency (IC50 = 158 nM).
Biological Activity
Overview
2,5-Dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine is a pyridine derivative characterized by its unique molecular structure, which includes two chlorine atoms and a methoxy group attached to a cyclopropyl moiety. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antiviral applications.
- Molecular Formula : C₁₁H₁₃Cl₂NO
- IUPAC Name : this compound
- InChI Key : CMWAEAKTHYPPHY-SSDOTTSWSA-N
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme activity or alter receptor function, which is crucial for its antimicrobial and antiviral effects.
Antimicrobial Activity
Research indicates that compounds with a pyridine nucleus often exhibit significant antimicrobial properties. The presence of halogen substituents like chlorine enhances these properties by increasing lipophilicity and altering the electronic characteristics of the molecule.
Case Studies:
- Antibacterial Efficacy : A study demonstrated that similar pyridine derivatives showed effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for non-pyridine analogs .
- Antifungal Properties : Pyridine compounds have also been noted for their antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. The structural features of this compound may contribute to enhanced binding affinity to fungal cell membranes .
Antiviral Activity
The urgency for new antiviral agents has led to increased research into pyridine derivatives during the COVID-19 pandemic. Studies have shown that these compounds can inhibit viral replication through mechanisms involving interference with viral entry or replication processes.
Research Findings:
- Compounds structurally similar to this compound have been evaluated for their activity against SARS-CoV-2, indicating potential as therapeutic agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2,5-Dichloropyridine | Structure | Moderate antibacterial |
| 4-Methoxypyridine | Structure | Antiviral properties |
| Cyclopropylmethanol | Structure | Precursor in synthesis |
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination | Cl₂, FeCl₃ (cat.), 80°C, 6h | 72 | |
| Cyclopropane coupling | (1S)-2,2-DMCP-methanol, NaH, THF, 0°C | 58 |
Basic: How is the stereochemical integrity of the (1S)-2,2-dimethylcyclopropylmethoxy group validated?
Answer:
- Chiral HPLC: Separates enantiomers using a chiral stationary phase (e.g., amylose-based columns) .
- Optical Rotation: Comparison with literature values for (S)-configured cyclopropane derivatives .
- X-ray Crystallography: Definitive confirmation of the cyclopropane’s spatial arrangement and methoxy linkage .
Advanced: How can competing side reactions during methoxy group installation be minimized?
Answer:
- Temperature Control: Conduct reactions at 0–5°C to suppress nucleophilic displacement at other chloro-substituted positions .
- Protecting Groups: Temporarily mask reactive sites (e.g., 2,5-dichloro positions) with trimethylsilyl groups, removed post-etherification .
- Solvent Optimization: Use polar aprotic solvents (e.g., THF) to stabilize intermediates and reduce byproduct formation .
Advanced: What computational tools predict the compound’s bioavailability and target binding?
Answer:
- Molecular Dynamics (MD): Simulates interactions with cytochrome P450 enzymes, predicting metabolic stability .
- Docking Studies: AutoDock Vina or Schrödinger Suite models binding to kinase targets (e.g., MAPK pathways) .
- QSAR Models: Correlate substituent electronic effects (Cl, cyclopropane) with logP and permeability .
Q. Table 2: Predicted Physicochemical Properties
| Property | Value (Predicted/Experimental) | Reference |
|---|---|---|
| LogP | 3.2 ± 0.3 | |
| pKa (pyridine N) | 1.8 | |
| Solubility (mg/mL) | <0.1 in H₂O |
Advanced: How do chlorine substituents influence the pyridine ring’s electronic profile?
Answer:
- Electron-Withdrawing Effect: Chlorine at C2 and C5 decreases electron density at C4, enhancing electrophilicity for methoxy group installation .
- Resonance Stabilization: Chlorine’s -I effect stabilizes intermediates in SNAr reactions, contrasting with trifluoromethyl groups (stronger -I but steric hindrance) .
- Comparative Reactivity:
Advanced: How are contradictions in biological activity data resolved for structurally similar analogs?
Answer:
- Meta-Analysis: Compare IC₅₀ values across studies (e.g., kinase inhibition assays) to identify outliers due to assay conditions .
- Proteomic Profiling: Use mass spectrometry to verify target engagement vs. off-target effects .
- Structural Overlays: Superimpose X-ray structures with analogs to rationalize potency differences (e.g., cyclopropane vs. piperidine substituents) .
Advanced: What spectroscopic techniques differentiate regioisomers during synthesis?
Answer:
- ¹³C NMR: Distinct chemical shifts for C4-methoxy (δ ~150 ppm) vs. competing substitution sites .
- High-Resolution MS: Confirm molecular formula (C₁₁H₁₂Cl₂NO₂) and rule out bromine/fluorine contaminants .
- 2D NOESY: Detects spatial proximity between cyclopropane and pyridine protons, confirming regiochemistry .
Basic: What safety protocols are critical when handling this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
